N'-cyclopentyl-N,N-dimethyl-N'-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]butanediamide
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Overview
Description
N’-cyclopentyl-N,N-dimethyl-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]butanediamide is a complex organic compound with a unique structure that combines cyclopentyl, dimethyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentyl-N,N-dimethyl-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]butanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate by reacting 2-(2-methylphenyl)ethylamine with 4-piperidone under reductive amination conditions.
Attachment of the Butanediamide Moiety: The piperidine intermediate is then reacted with N,N-dimethylbutanediamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Cyclopentyl Group Introduction: Finally, the cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentyl-N,N-dimethyl-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N’-cyclopentyl-N,N-dimethyl-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]butanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cyclopentyl-N,N-dimethyl-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]butanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-cyclopentyl-N,N-dimethyl-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]acetamide
- N’-cyclopentyl-N,N-dimethyl-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]propionamide
Uniqueness
N’-cyclopentyl-N,N-dimethyl-N’-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]butanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N'-cyclopentyl-N,N-dimethyl-N'-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O2/c1-21-8-4-5-9-23(21)16-19-28-17-14-22(15-18-28)20-29(24-10-6-7-11-24)26(31)13-12-25(30)27(2)3/h4-5,8-9,22,24H,6-7,10-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWONLOJJGZZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)CCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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